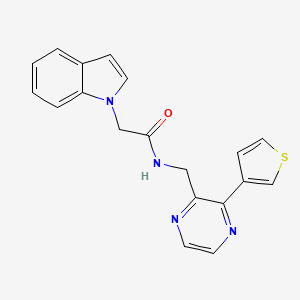

2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-indol-1-yl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-18(12-23-9-5-14-3-1-2-4-17(14)23)22-11-16-19(21-8-7-20-16)15-6-10-25-13-15/h1-10,13H,11-12H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNNSCQGWIGGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC=CN=C3C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the nitrogen position can be achieved using alkylation reactions.

Synthesis of the Pyrazine Derivative: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling Reactions: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

Final Assembly: The final step involves coupling the indole and pyrazine derivatives through an amide bond formation, typically using reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-CPBA.

Reduction: Reduction reactions could target the pyrazine ring, using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or thiophene rings.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that certain indole-based compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or enzyme inhibition.

Anticancer Properties

Indole derivatives are well-documented for their anticancer activities. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. For example, it may act by modulating signaling pathways involved in cell cycle regulation and apoptosis. In vitro studies have demonstrated that similar compounds can induce cell death in various cancer cell lines by targeting specific kinases .

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory potential of indole derivatives suggest that they may act as inhibitors of key inflammatory mediators. Molecular docking studies have indicated that such compounds can effectively bind to enzymes like 5-lipoxygenase, which plays a crucial role in inflammatory processes . This binding could lead to a reduction in inflammatory responses, making these compounds promising candidates for developing anti-inflammatory drugs.

Synthesis and Mechanism of Action

The synthesis of 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multi-step organic reactions, including the formation of the indole moiety through Fischer indole synthesis and the construction of thiophene and pyrazine rings through various organic transformations . The mechanism of action is believed to involve the compound's interaction with specific molecular targets, leading to modulation of enzymatic activities and pathways critical for microbial growth and cancer cell survival.

Case Studies

Several studies highlight the applications of indole-based compounds:

- Antimicrobial Evaluation : A study synthesized a series of indole derivatives and assessed their activity against Mycobacterium tuberculosis. The most active compounds showed promising results in both in vitro and in vivo models .

- Anticancer Activity : Another research focused on indole derivatives demonstrated significant cytotoxic effects on breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Research : A study evaluated the anti-inflammatory properties of similar compounds through molecular docking simulations, suggesting potential inhibitory effects on inflammatory pathways .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with indole, thiophene, and pyrazine rings can interact with various enzymes, receptors, or DNA. The molecular targets might include kinases, G-protein coupled receptors (GPCRs), or ion channels, and the pathways involved could be related to signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

- 2-(1H-indol-1-yl)-N-(pyrazin-2-ylmethyl)acetamide

- 2-(1H-indol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

- 2-(1H-indol-1-yl)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide lies in its specific combination of indole, thiophene, and pyrazine rings, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic derivative of indole, characterized by its unique structural features that include an indole moiety, a thiophene ring, and a pyrazine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide. For instance, derivatives containing indole and pyrazine motifs have been evaluated for their ability to inhibit key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and CDK (Cyclin-dependent Kinase).

Case Study: EGFR Inhibition

A study reported that a closely related compound demonstrated significant EGFR inhibition with an IC50 value of 34.1 nM, outperforming Erlotinib (IC50 = 67.3 nM). This suggests that similar structural features may confer potent anticancer activity through targeted inhibition of critical signaling pathways involved in tumor growth and survival .

Antimicrobial Activity

The presence of the thiophene and pyrazine rings in the structure is hypothesized to contribute to its antimicrobial properties. Compounds with these heterocyclic structures have been documented to exhibit various bioactivities, including antibacterial and antifungal effects .

The mechanism by which 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell cycle progression and survival in cancer cells.

- Receptor Interaction : It may modulate receptor activity, influencing downstream signaling pathways associated with cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to programmed cell death.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound A | Indole + Pyrazine | Anticancer | 34.1 |

| Compound B | Indole + Thiophene | Antimicrobial | TBD |

| **2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide | Indole + Thiophene + Pyrazine | Anticancer, Antimicrobial | TBD |

Q & A

Q. What are the critical parameters for synthesizing 2-(1H-indol-1-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide?

The synthesis involves multi-step organic reactions, typically requiring:

- Catalysts : Lewis acids (e.g., BF₃·Et₂O) or transition-metal catalysts for coupling reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–100°C to balance yield and byproduct formation .

- Purity optimization : Techniques like column chromatography or recrystallization are used post-synthesis .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .

- HPLC : Assess purity (>95%) and monitor degradation products .

Q. How can researchers evaluate the compound’s stability under varying conditions?

Stability studies should include:

- pH-dependent assays : Test solubility and degradation in buffers (pH 3–9) using UV-Vis spectroscopy .

- Thermal stability : Thermogravimetric analysis (TGA) or accelerated aging at 40–60°C .

- Light sensitivity : Exposure to UV/visible light to detect photodegradation .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Follow hazardous waste guidelines for acetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Structural modifications : Synthesize analogs by varying substituents on the indole (e.g., methoxy groups) or pyrazine rings .

- Biological assays : Compare IC₅₀ values in target-specific assays (e.g., kinase inhibition) to identify key pharmacophores .

- Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to receptors like serotonin transporters .

Q. How should contradictory biological activity data be addressed?

- Reproducibility checks : Validate assays across multiple labs using standardized protocols (e.g., ATP-based luminescence for enzyme inhibition) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., thiophene-pyrazine hybrids) to identify trends .

- Mechanistic studies : Use CRISPR-Cas9 gene editing to confirm target engagement in cellular models .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .

- Metabolism : Liver microsome studies to identify cytochrome P450-mediated degradation .

- Formulation : Nanoencapsulation (e.g., liposomes) to enhance bioavailability .

Q. How can researchers resolve discrepancies in synthetic yields?

- DoE (Design of Experiments) : Use response surface methodology to optimize solvent/catalyst ratios .

- Byproduct analysis : LC-MS to identify side products (e.g., dimerization or oxidation) and adjust reaction conditions .

- Scale-up challenges : Test batch reactions under controlled pressure and stirring rates .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to protein targets .

- Cryo-EM : Visualize compound-receptor complexes at near-atomic resolution .

- Metabolomics : Track downstream metabolic changes via LC-MS/MS in treated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.